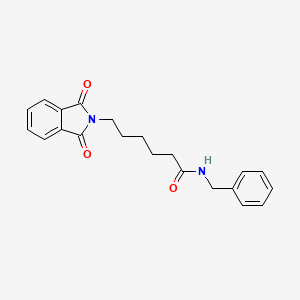![molecular formula C21H15BrN4O2 B11707200 N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707200.png)
N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, and a pyridine-2-carbohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the bromine atom and the benzyl group. The final step involves the formation of the pyridine-2-carbohydrazide moiety through a condensation reaction.
Indole Core Formation: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Pyridine-2-carbohydrazide: The final step involves the condensation of the brominated and benzylated indole with pyridine-2-carbohydrazide under reflux conditions in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF), potassium cyanide in ethanol.
Major Products
Oxidation: Oxo derivatives of the indole core.
Reduction: Reduced indole derivatives with altered functional groups.
Substitution: Compounds with azide or cyano groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
N’-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Pharmaceutical Research: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Mecanismo De Acción
The mechanism of action of N’-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological processes, such as kinases and proteases, by binding to their active sites.
Receptor Binding: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Pathway Modulation: The compound can influence various cellular pathways, including those involved in cell cycle regulation, apoptosis, and DNA repair.
Comparación Con Compuestos Similares
N’-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide can be compared with other similar compounds to highlight its uniqueness:
6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
Benzothiazole derivatives: These compounds have a different heterocyclic core but exhibit similar biological activities, such as anticancer and antimicrobial properties.
Indole derivatives: Various indole derivatives with different substituents can be compared to understand the impact of structural modifications on biological activity.
List of Similar Compounds
Propiedades
Fórmula molecular |
C21H15BrN4O2 |
|---|---|
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
N-(1-benzyl-5-bromo-2-hydroxyindol-3-yl)iminopyridine-2-carboxamide |
InChI |
InChI=1S/C21H15BrN4O2/c22-15-9-10-18-16(12-15)19(24-25-20(27)17-8-4-5-11-23-17)21(28)26(18)13-14-6-2-1-3-7-14/h1-12,28H,13H2 |
Clave InChI |
WYOUVYYXBGHIGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11707121.png)
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707130.png)
![4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11707131.png)
![(2E)-3-(3-Fluorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B11707139.png)
![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11707141.png)
![3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11707144.png)
![4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11707149.png)


![3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B11707169.png)
![(4Z)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11707179.png)

![Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11707190.png)
![2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol](/img/structure/B11707205.png)
